molecular formula C8H16N2O6 B4955901 N-[(methylamino)carbonyl]hexopyranosylamine

N-[(methylamino)carbonyl]hexopyranosylamine

Cat. No. B4955901
M. Wt: 236.22 g/mol
InChI Key: ZGPQIDCTNTZZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(methylamino)carbonyl]hexopyranosylamine, also known as MCHA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MCHA is a hexose-derived amino acid that can be synthesized through a series of chemical reactions.

Mechanism of Action

N-[(methylamino)carbonyl]hexopyranosylamine is believed to exert its effects through its ability to mimic the natural sugar structures found in cells. N-[(methylamino)carbonyl]hexopyranosylamine can interact with sugar-binding proteins, such as lectins, and modulate their activity. N-[(methylamino)carbonyl]hexopyranosylamine has also been shown to affect the folding and stability of proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
N-[(methylamino)carbonyl]hexopyranosylamine has been shown to have various biochemical and physiological effects. N-[(methylamino)carbonyl]hexopyranosylamine has been shown to modulate the activity of immune cells, such as T cells and macrophages, and affect the production of cytokines, which are important mediators of the immune response. N-[(methylamino)carbonyl]hexopyranosylamine has also been shown to affect the activity of enzymes involved in glycosylation, such as glycosyltransferases and glycosidases. Additionally, N-[(methylamino)carbonyl]hexopyranosylamine has been shown to affect the folding and stability of proteins, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

N-[(methylamino)carbonyl]hexopyranosylamine has several advantages as a tool for scientific research. N-[(methylamino)carbonyl]hexopyranosylamine is stable and can be easily synthesized in large quantities. N-[(methylamino)carbonyl]hexopyranosylamine can also be modified to introduce various functional groups, which can be used to study its interactions with other molecules. However, there are also limitations to the use of N-[(methylamino)carbonyl]hexopyranosylamine in lab experiments. N-[(methylamino)carbonyl]hexopyranosylamine can be difficult to purify, and its synthesis can be time-consuming and expensive. Additionally, N-[(methylamino)carbonyl]hexopyranosylamine may not accurately mimic the natural sugar structures found in cells, which can limit its applicability in certain studies.

Future Directions

There are several future directions for the study of N-[(methylamino)carbonyl]hexopyranosylamine. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the role of N-[(methylamino)carbonyl]hexopyranosylamine in disease processes, such as cancer and autoimmune disorders. Additionally, the use of N-[(methylamino)carbonyl]hexopyranosylamine as a tool for drug discovery and development is an area of active research. Finally, the development of new techniques to study the interactions between N-[(methylamino)carbonyl]hexopyranosylamine and other molecules, such as lectins and enzymes, is an important future direction for the field.
Conclusion
In conclusion, N-[(methylamino)carbonyl]hexopyranosylamine is a chemical compound that has potential applications in various areas of scientific research. N-[(methylamino)carbonyl]hexopyranosylamine can be synthesized through a series of chemical reactions and has been used as a tool to investigate the role of glycosylation in various biological processes. N-[(methylamino)carbonyl]hexopyranosylamine can interact with sugar-binding proteins and affect the folding and stability of proteins, which can have downstream effects on cellular processes. While there are limitations to the use of N-[(methylamino)carbonyl]hexopyranosylamine in lab experiments, there are also several future directions for the study of N-[(methylamino)carbonyl]hexopyranosylamine, including the development of new synthesis methods and the investigation of its role in disease processes.

Synthesis Methods

N-[(methylamino)carbonyl]hexopyranosylamine can be synthesized through a series of chemical reactions starting from D-glucose. The synthesis process involves the protection of the hydroxyl groups of D-glucose, followed by the conversion of the protected D-glucose to a protected hexosamine. The final step involves the deprotection of the amino group, resulting in the formation of N-[(methylamino)carbonyl]hexopyranosylamine. The synthesis method of N-[(methylamino)carbonyl]hexopyranosylamine has been well-established, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-[(methylamino)carbonyl]hexopyranosylamine has been studied extensively in the field of glycobiology due to its ability to mimic the natural sugar structures found in cells. N-[(methylamino)carbonyl]hexopyranosylamine has been used as a tool to investigate the role of glycosylation in various biological processes, such as protein folding, cell signaling, and immune response. N-[(methylamino)carbonyl]hexopyranosylamine has also been used as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar molecules to other molecules, to study their substrate specificity and mechanism of action.

properties

IUPAC Name

1-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O6/c1-9-8(15)10-7-6(14)5(13)4(12)3(2-11)16-7/h3-7,11-14H,2H2,1H3,(H2,9,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPQIDCTNTZZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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